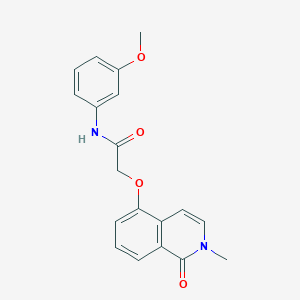
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a derivative of isoquinoline, which is a heterocyclic compound that has been shown to possess various biological activities. MPPA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to induce cell cycle arrest and apoptosis. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic potential for various diseases. However, one limitation of using N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in lab experiments is that its mechanism of action is not fully understood, which may limit its clinical development.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide, which may inform its clinical development. Additionally, future research could investigate the potential use of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in combination with other drugs or therapies for enhanced efficacy.
合成方法
The synthesis of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide involves the reaction of 3-methoxyaniline with 2-methyl-1-oxoisoquinoline-5-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in high yield and purity.
科学研究应用
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21-10-9-15-16(19(21)23)7-4-8-17(15)25-12-18(22)20-13-5-3-6-14(11-13)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELQOMRIHBXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)
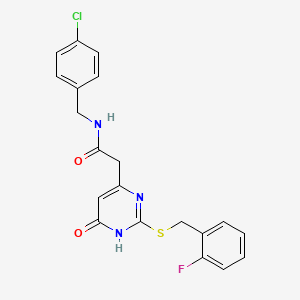
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2801863.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2801864.png)
![N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2801866.png)
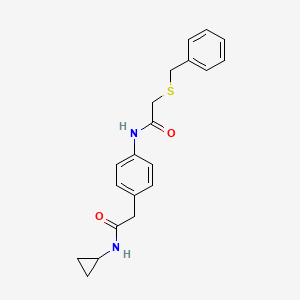
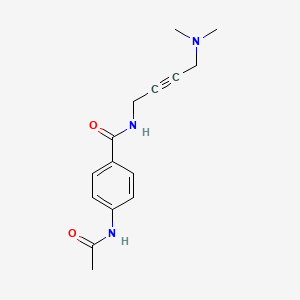
![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)
![1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2801874.png)
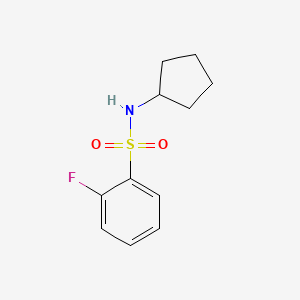
![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)
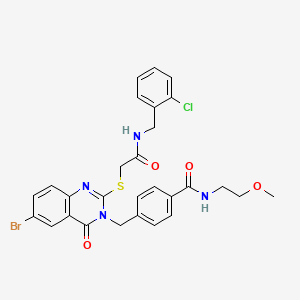
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)